((Butylimino)bis(methylene))bisphosphonic acid
Description
Prototropic Tautomerism
Each phosphonic acid group (–PO3H2) can lose protons to form phosphonate anions (–PO3H– or –PO3^2–), depending on pH. The equilibrium between these forms influences the compound's solubility and reactivity:
$$
\text{–PO3H2} \leftrightarrow \text{–PO3H–} + \text{H+} \leftrightarrow \text{–PO3^2–} + 2\text{H+}
$$
This tautomerism is critical for the compound's metal-chelating properties, as deprotonated forms preferentially bind divalent cations like Ca^2+.
Resonance Stabilization
The phosphoryl group (P=O) engages in resonance with adjacent oxygen atoms, delocalizing electron density across the O–P–O framework:
$$
\begin{array}{ccc}
& O & \
& || & \
O–P–O^- & \leftrightarrow & ^-O–P–O \
\end{array}
$$
This resonance lowers the effective charge on phosphorus, enhancing the stability of the phosphonate anion.
Comparative studies with analogous bisphosphonates suggest that the butylimino group may further stabilize tautomeric forms through nitrogen lone pair interactions, though experimental evidence for this specific compound remains limited.
Crystallographic Characterization and Unit Cell Parameters
X-ray diffraction data for this compound has not been extensively reported in the literature. However, its ammonium salt (CAS 94113-35-6 ) provides indirect insights into crystalline behavior:
| Property | Ammonium Salt Data |
|---|---|
| Molecular formula | C6H29N5O6P2 |
| Molecular weight | 329.27 g/mol |
| Space group | Pending experimental data |
| Unit cell dimensions | Pending experimental data |
| Z-value | Pending experimental data |
The parent acid likely crystallizes in a monoclinic or triclinic system due to the asymmetric distribution of phosphonic acid groups and the flexible butyl chain. Hydrogen bonding between –PO3H2 groups and water molecules typically dominates the crystal packing in similar bisphosphonates, creating layered structures with interlayer spacings of 5–7 Å.
Structure
3D Structure
Properties
CAS No. |
5995-28-8 |
|---|---|
Molecular Formula |
C6H17NO6P2 |
Molecular Weight |
261.15 g/mol |
IUPAC Name |
[butyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H17NO6P2/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13) |
InChI Key |
VXYOTIXPEUMUSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions:
-
Condensation : Butylamine reacts with triethyl orthoformate (HC(OEt)₃) in the presence of diethyl phosphite ((EtO)₂P(O)H) at 80–100°C for 6–12 hours.
-
Ester Hydrolysis : The intermediate bisphosphonate ester is treated with concentrated HCl (6 M) under reflux for 4–6 hours to yield the free bisphosphonic acid.
Challenges :
-
The reaction often produces a complex mixture of byproducts, including formylated amines (e.g., N-formylbutylamine) and oligomeric species.
-
Purification requires multiple recrystallizations or column chromatography, reducing overall yields (typically 45–60%).
Optimization Strategies :
-
Microwave-assisted synthesis reduces reaction time to 1–2 hours and improves yields by 10–15%.
-
Crown ethers or TiO₂ catalysts enhance selectivity by stabilizing transition states.
Michaelis-Arbuzov Reaction with α-Halogenated Intermediates
The Michaelis-Arbuzov reaction offers an alternative route by reacting α-halogenated phosphonates with phosphites. For this compound, this method involves:
Reaction Scheme:
Experimental Data:
| Step | Conditions | Yield |
|---|---|---|
| Halide Formation | ClCH₂PO(OEt)₂ + Butylamine, Et₃N, 40°C | 78% |
| Arbuzov Reaction | (EtO)₂P(O)H, 135°C, 24 h | 65% |
| Acid Hydrolysis | 6 M HCl, Reflux, 6 h | 82% |
Mechanistic Insights :
-
The reaction proceeds via nucleophilic attack of the phosphite on the α-halogenated intermediate, forming a P–C–P backbone.
-
Side reactions include elimination to form vinylidenebisphosphonates, which are minimized by using excess phosphite.
Hydrolysis of Tetraester Precursors with Hydrochloric Acid
Industrial-scale synthesis often employs hydrolysis of tetraester precursors under controlled conditions. A patented method involves:
Procedure :
-
Ester Synthesis : Butylamine is condensed with tetraisopropyl methylenebisphosphonate in toluene at 85°C.
-
Hydrolysis : The tetraester is treated with 15–20% HCl at 85°C for 2 hours, followed by azeotropic water removal using n-butanol.
-
Salt Formation : The crude acid is neutralized with tri-n-butylamine to yield a crystalline salt (89% purity).
Critical Parameters :
-
HCl concentration below 20% prevents decomposition of the bisphosphonic acid.
-
n-Butanol effectively removes water via azeotropic distillation, avoiding side reactions.
Yield Comparison :
| Method | Overall Yield | Purity |
|---|---|---|
| Three-Component | 54% | 92% |
| Michaelis-Arbuzov | 48% | 88% |
| Hydrolysis of Tetraester | 76% | 95% |
Emerging Green Chemistry Approaches
Recent advancements focus on solvent-free and catalytic methods:
Chemical Reactions Analysis
Types of Reactions: ((Butylimino)bis(methylene))bisphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where the butylimino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phosphonic acids.
Scientific Research Applications
Pharmaceutical Applications
Bone Health and Osteoporosis Treatment
((Butylimino)bis(methylene))bisphosphonic acid exhibits notable biological activity, particularly in the context of bone health. It functions primarily as a bone resorption inhibitor, making it a candidate for treating osteoporosis and other metabolic bone diseases. The mechanism involves the inhibition of osteoclast activity, which leads to a decrease in bone turnover rates and an increase in bone density.
Comparative Analysis with Other Bisphosphonates
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Alendronic Acid | Bisphosphonate | Stronger inhibition of osteoclast activity |
| Risedronic Acid | Bisphosphonate | Enhanced oral bioavailability |
| Zoledronic Acid | Bisphosphonate | Higher potency against bone resorption |
| Clodronic Acid | Bisphosphonate | Primarily used for metastatic bone pain management |
The unique butylimino substitution in this compound may confer distinct pharmacokinetic properties compared to other bisphosphonates, enhancing its therapeutic potential.
Environmental Applications
Recovery of Rare Earth Elements
Recent studies have explored the use of this compound as an additive in processes for recovering rare earth elements (REEs) from acidic mining wastewater. This application is particularly relevant given the growing demand for REEs in various industries.
Case Study: Precipitation of Rare Earth Elements
- Methodology : The compound was investigated as a precipitant for REEs, thorium (Th), and uranium (U) under varying pH conditions (1 to 4).
- Results : The study demonstrated effective separation capabilities, highlighting the compound's potential in environmental remediation efforts related to mining activities.
Materials Science Applications
3D-Printed Filters for Environmental Cleanup
This compound has been incorporated into 3D-printed filters designed for the recovery of rare earth elements from wastewater. The filters were characterized to assess their efficiency and structural integrity.
Characteristics and Performance
- Material Composition : The filters were synthesized using self-synthesized α-aminophosphonic acids as additives.
- Efficiency : Preliminary results indicated high efficacy in capturing REEs from acidic solutions, showcasing the material's potential for sustainable industrial applications.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reactions with Amines and Formaldehyde : These reactions facilitate the formation of the butylimino group.
- Catalytic Enhancements : Utilizing catalysts such as Lewis acids or microwave irradiation can enhance yields and reduce reaction times.
In addition to its applications in bone health, this compound shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory responses may open avenues for treating conditions like arthritis.
Mechanism of Anti-inflammatory Action
- The compound may inhibit key enzymes involved in inflammatory processes, contributing to its therapeutic profile beyond osteoporosis treatment.
Mechanism of Action
The mechanism of action of ((butylimino)bis(methylene))bisphosphonic acid involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By preventing osteoclasts from adhering to the bone surface and producing the necessary protons for resorption, the compound effectively reduces bone degradation. Additionally, it may promote osteoclast apoptosis and inhibit the development of osteoclast progenitors .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Alkyl Chain Length Variation
The butylimino group in the target compound distinguishes it from analogs with shorter or longer alkyl chains. For example:
- [(Dodecylimino)bis(methylene)]bisphosphonic acid (Lauraphos 301, CAS: 5995-33-5): Features a dodecyl (C12) chain, enhancing lipophilicity and surfactant efficacy in mineral flotation processes .
Key Differences :
| Property | Butylimino (C4) | Dodecylimino (C12) |
|---|---|---|
| LogP (lipophilicity) | Moderate | High |
| Surfactant efficacy | Low | High |
| Aqueous solubility | Higher | Lower |
Functional Group Substitution
Hydroxy vs. Imino Bisphosphonates
Compounds like (1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) () replace the imino group with a hydroxyl moiety, altering biological activity. Hydroxybisphosphonates (e.g., risedronate) are clinically used for osteoporosis due to their strong bone mineral affinity . In contrast, the butylimino group in the target compound may reduce bone targeting but enhance metal chelation in industrial settings .
Amino Bisphosphonates
Amino derivatives like (1-aminoheptane-1,1-diyl)bis(phosphonic acid) () exhibit enhanced biological activity, as amino groups improve enzyme inhibition (e.g., farnesyl diphosphate synthase). The butylimino group’s tertiary amine structure may offer intermediate basicity, influencing pH-dependent solubility .
Halogenated and Aromatic Analogs
- Clodronic acid (CAS: 22560-50-5): Contains a dichloromethylene group instead of imino, resulting in stronger P–C–P backbone stability and clinical use in bone resorption disorders .
Biological Activity
((Butylimino)bis(methylene))bisphosphonic acid is a phosphonic acid derivative that has garnered attention for its significant biological activity, particularly in the field of bone health. This compound is characterized by its unique structure, which includes two methylene groups and a butylimino moiety. As a member of the organophosphorus compounds class, it exhibits diverse biological activities with potential applications in medicinal chemistry.
The primary mechanism through which this compound exerts its biological effects is the inhibition of osteoclast activity. Osteoclasts are cells responsible for bone resorption, and their inhibition leads to decreased bone turnover rates. This action positions the compound as a potential therapeutic agent for conditions such as osteoporosis and other metabolic bone diseases. Additionally, this compound may exhibit anti-inflammatory properties, further enhancing its efficacy in treating bone-related disorders.
Biological Activity and Applications
Research has shown that this compound can effectively inhibit bone resorption. Its biological activity is comparable to other bisphosphonates, with some unique properties attributed to its specific structural features.
Comparative Table of Bisphosphonates
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Alendronic Acid | Bisphosphonate | Stronger inhibition of osteoclast activity |
| Risedronic Acid | Bisphosphonate | Enhanced oral bioavailability |
| Zoledronic Acid | Bisphosphonate | Higher potency against bone resorption |
| Clodronic Acid | Bisphosphonate | Primarily used for metastatic bone pain management |
| This compound | Bisphosphonate | Specific butylimino substitution conferring distinct pharmacokinetic properties |
The unique butylimino substitution and arrangement of methylene groups in this compound may confer distinct pharmacokinetic properties compared to other bisphosphonates, potentially leading to improved therapeutic outcomes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Osteoclast Activity : In vitro studies demonstrated that this compound significantly reduces osteoclast proliferation and activity, leading to decreased bone resorption markers in treated models.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammatory cytokines in models of metabolic bone disease, suggesting a dual mechanism of action that encompasses both anti-resorptive and anti-inflammatory effects.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the bioavailability of this compound may be enhanced due to its unique structural characteristics, which could improve its therapeutic efficacy in clinical settings.
Q & A
Q. What are the standard synthetic protocols for preparing ((butylimino)bis(methylene))bisphosphonic acid and its derivatives?
The synthesis typically involves Michael addition reactions using morpholidate intermediates or acid-catalyzed hydrolysis of phosphonate esters. For example, bisphosphonic acids can be synthesized by reacting dGMP morpholidate with methylene(bisphosphonic acid) salts in anhydrous DMSO, followed by purification via two-stage HPLC (SAX and C18 columns) . Hydrolysis with concentrated HCl is used to convert phosphonate esters to free bisphosphonic acids, as demonstrated in the synthesis of 1,1-bisphosphonic acids .
Q. How can researchers confirm the structural integrity of synthesized this compound?
Structural validation relies on multinuclear NMR (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis. For instance, ³¹P NMR signals at δP = 23–25 ppm confirm the presence of bisphosphonate groups, while ¹H NMR reveals methine proton environments (e.g., δH = 1.92–4.38 ppm). Mass spectral data further corroborate molecular weight and purity .
Q. What are the challenges in chromatographic analysis of bisphosphonates like this compound?
Bisphosphonates lack UV chromophores, making UV-Vis detection ineffective. Their hydrophilicity and strong metal chelation also complicate reversed-phase HPLC. Alternative methods include ion-pair chromatography with mass spectrometric or conductometric detection, or anion-exchange chromatography with refractive index detection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the inhibitory potency of this compound derivatives?
SAR studies focus on modifying alkyl chain length and substituents. For example, calixarene bisphosphonates with longer alkyl chains (e.g., C-192) show enhanced inhibition of fibrin polymerization (IC50 = 0.52 × 10⁻⁶ M) compared to shorter analogs . Computational docking studies can model interactions with target enzymes, such as myosin ATPase, to predict binding affinities .
Q. What experimental designs are critical for determining IC50 values of bisphosphonate inhibitors in enzymatic assays?
Use enzyme-specific activity assays (e.g., ATPase activity via phosphate release quantification) with varying inhibitor concentrations. For fibrin polymerization inhibition, monitor turbidity changes at 350 nm over time. Data analysis requires nonlinear regression to calculate IC50, ensuring molar ratios of inhibitor to substrate are reported (e.g., 1.7:1 for fibrinogen inhibition) .
Q. How do salt forms (e.g., sodium, potassium) influence the solubility and bioavailability of this compound?
Salt formation improves aqueous solubility. For example, sodium salts of bisphosphonates are commonly used in pharmacological studies. Dissociation constants (pKa) in micellar media (e.g., cetylpyridinium chloride) can be determined via potentiometric titration to assess stability under physiological conditions .
Q. What methodologies address contradictory data in bisphosphonate inhibition studies (e.g., conflicting IC50 values)?
Rigorous controls include standardizing enzyme sources (e.g., myometrium smooth muscle myosin for ATPase assays) and normalizing data to substrate molar ratios. Contradictions may arise from assay conditions (pH, ionic strength) or impurities; thus, HPLC-purified samples are essential .
Q. How can bisphosphonate-protein interactions be modeled computationally?
Molecular docking software (e.g., AutoDock Vina) predicts binding modes by simulating interactions between bisphosphonate functional groups (e.g., phosphonic acid moieties) and enzyme active sites. Validation requires correlating docking scores with experimental IC50 values .
Methodological Considerations
- Synthesis Optimization : Use bromotrimethylsilane for efficient phosphonate ester hydrolysis, yielding high-purity bisphosphonic acids (e.g., 84% yield for compound 18) .
- Analytical Pitfalls : Avoid TLC for purity assessment due to low resolution; instead, employ preparative HPLC .
- Biological Assays : Pre-incubate inhibitors with enzymes to ensure equilibrium binding before initiating reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
